N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2/c1-9-17-15(25-21-9)12-8-23(22-19-12)7-6-16-14(24)13-10-4-2-3-5-11(10)18-20-13/h8H,2-7H2,1H3,(H,16,24)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBGCVLHVJQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=NNC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities. They have been used in the development of novel drug molecules.
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to changes in their function. The specific interactions and resulting changes would depend on the exact structure of the derivative and the target it interacts with.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways due to their broad spectrum of biological activities. The downstream effects would depend on the specific pathways affected.
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability. This could potentially impact the bioavailability of the compound.
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and nematocidal activities. The specific effects would depend on the exact structure of the derivative and the biological target it interacts with.
Biological Activity
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates various pharmacophores known for their therapeutic properties, including oxadiazole and triazole moieties.
Chemical Structure
The compound's structure can be broken down into several key components:
- Oxadiazole Ring : Known for its antimicrobial and anticancer properties.
- Triazole Ring : Often associated with antifungal activity and has been extensively studied for its role in drug design.
- Indazole Core : Exhibits a variety of biological activities including anti-inflammatory and anticancer effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .
- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines including HepG2 (liver cancer) and others. In vitro assays demonstrated potent inhibition of cell viability at concentrations as low as 12.5 µg/mL .
Antimicrobial Activity
The presence of the oxadiazole moiety suggests potential antibacterial and antifungal activities:
- Testing Against Bacteria : Compounds similar to this structure have been tested against strains like Escherichia coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
- Fungal Inhibition : Triazole derivatives are known to exhibit antifungal properties, which may extend to this compound as well .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the triazole or oxadiazole rings can drastically affect potency. For example, electron-donating groups have been shown to enhance activity while electron-withdrawing groups may diminish it .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Triazole Derivatives :
- Oxadiazole Compounds :
Data Tables
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
The compound's structure suggests potential efficacy as an antimicrobial and anticancer agent. Research has shown that derivatives of oxadiazole and triazole exhibit significant biological activities. For instance, compounds containing similar moieties have demonstrated promising results against various cancer cell lines by inhibiting key metabolic pathways and interfering with DNA replication processes .
Mechanism of Action
The 1,2,4-oxadiazole ring is known for its ability to act as a bioisostere of amides, providing enhanced hydrolytic stability. This stability is crucial for the compound's interaction with biological macromolecules such as enzymes and DNA . Studies indicate that such compounds can inhibit enzymes involved in cancer progression and inflammation .
Chemical Biology
Biological Probes
In chemical biology, this compound can serve as a probe to study enzyme activity and protein interactions. The unique functional groups within its structure allow it to bind selectively to target proteins or enzymes, facilitating the investigation of their roles in various biological processes.
Materials Science
Development of New Materials
The unique properties of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide may be harnessed in materials science for creating novel polymers or nanomaterials. Its ability to form stable structures can lead to advancements in material durability and functionality.
Industrial Applications
Synthesis of Complex Molecules
In industrial chemistry, this compound can be utilized in the synthesis of other complex molecules or as a catalyst in various chemical reactions. Its versatile reactivity allows it to participate in oxidation and reduction reactions under controlled conditions. The optimization of synthetic routes for this compound can lead to cost-effective production methods while adhering to green chemistry principles.
Comparative Analysis of Biological Activities
| Compound Type | Activity Type | Effectiveness |
|---|---|---|
| Oxadiazole Derivatives | Antimicrobial | Moderate to High |
| Triazole Derivatives | Anticancer | High |
| Hybrid Compounds (like above) | Enzyme Inhibition | Significant |
Case Studies
Several studies have highlighted the biological activities associated with compounds similar to this compound:
- Anticancer Activity : A study demonstrated that compounds with similar oxadiazole and triazole structures showed percent growth inhibitions ranging from 51% to 86% against various cancer cell lines .
- Antimicrobial Studies : Research on related oxadiazole derivatives indicated moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani, showcasing the potential agricultural applications of these compounds .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The indazole-3-carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:
This reaction is critical for modifying the compound’s solubility or introducing reactive sites for conjugation. Similar hydrolysis mechanisms are observed in carboxamide derivatives of thiophene and pyrazole .
Nucleophilic Substitution at the 1,2,4-Oxadiazole Ring
The 3-methyl-1,2,4-oxadiazole ring is electron-deficient, rendering it susceptible to nucleophilic attack. For instance:
-
Ring-opening reactions with strong nucleophiles (e.g., amines, hydrazines) can break the oxadiazole ring, forming imidamide intermediates.
-
Alkylation/arylation at the oxadiazole’s C5 position is feasible under catalytic conditions (e.g., Pd-catalyzed cross-coupling) .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic substitution | NHNH, EtOH, reflux | Imidamide derivative |
| Suzuki coupling | Pd(PPh), Ar-B(OH) | Aryl-substituted oxadiazole derivative |
Click Chemistry with the 1,2,3-Triazole Moiety
The 1,2,3-triazole group is inert under physiological conditions but can participate in metal-catalyzed cycloadditions. For example:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could functionalize the ethyl linker adjacent to the triazole .
Functionalization of the Indazole Core
The tetrahydroindazole scaffold offers sites for electrophilic substitution, such as:
-
Nitration/sulfonation at the C5 position (activated by the adjacent NH group).
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Oxidation of the tetrahydroindazole to a fully aromatic indazole under strong oxidizing agents (e.g., KMnO) .
Stability Under Thermal and pH Stress
Studies on structurally related compounds (e.g., oxadiazole-containing kinase inhibitors) suggest:
-
Thermal stability : Decomposition >200°C (TGA data from analogs ).
-
pH stability : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media (e.g., oxadiazole ring opening at pH <2 or >12) .
Catalytic Hydrogenation
The tetrahydroindazole’s cyclohexene ring may undergo further hydrogenation to a cyclohexane derivative using Pd/C or Raney Ni under H pressure. This modifies conformational flexibility and binding properties .
Key Research Findings
-
Synthetic routes : Analogous compounds (e.g., thiophene-2-carboxamide derivatives) are synthesized via cyclocondensation of amidoximes with carboxylic acids .
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Biological relevance : The 1,2,4-oxadiazole-triazole scaffold is associated with kinase inhibition, suggesting potential pharmacological utility .
Q & A
Q. How can crystallography resolve ambiguities in the compound’s binding mode?
- Methodology :
- Co-crystallization : Soak crystals of target protein (e.g., kinase) with 1–5 mM compound. Resolve structure via X-ray diffraction (2.0–2.5 Å resolution).
- Electron density maps : Confirm triazole-oxadiazole orientation and hydrogen bonds (e.g., indazole NH to Glu97 in GSK-3β) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
